N-(4-(3-((6-ethoxybenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
Description
This compound features a thiazole core substituted with a furan-2-carboxamide group and a 6-ethoxybenzo[d]thiazol-2-yl moiety linked via a 3-aminopropionyl chain.
Properties
IUPAC Name |
N-[4-[3-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S2/c1-2-27-13-6-7-14-16(10-13)30-20(22-14)23-17(25)8-5-12-11-29-19(21-12)24-18(26)15-4-3-9-28-15/h3-4,6-7,9-11H,2,5,8H2,1H3,(H,21,24,26)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMSXLPGGUTQLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been reported to interact with their targets in various ways, leading to different biological outcomes. The mode of action can be influenced by the substituents on the thiazole ring.
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
Thiazole derivatives, however, are known to have diverse biological activities, which suggests they may have varied pharmacokinetic properties.
Biological Activity
N-(4-(3-((6-ethoxybenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzothiazole core, which is a significant scaffold in medicinal chemistry due to its ability to interact with various biological targets. The presence of the furan and carboxamide functional groups enhances its solubility and bioavailability, making it a promising candidate for drug development.
Anticancer Activity
Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro assays demonstrated that this compound has an IC50 value in the low micromolar range against several cancer cell lines, indicating potent anticancer activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung Cancer) | 5.67 |
| Similar Benzothiazole Derivative | MCF7 (Breast Cancer) | 7.20 |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes linked to disease processes. Notably, it has shown activity against β-glucuronidase , an enzyme implicated in drug metabolism and detoxification pathways. Molecular docking studies reveal that the compound binds effectively to the active site of β-glucuronidase, suggesting a potential role in modulating drug interactions.
| Enzyme | Inhibition Type | Ki (µM) |
|---|---|---|
| β-glucuronidase | Competitive | 0.43 |
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their antimicrobial properties. Preliminary studies indicate that this compound exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
The biological activities of this compound can be attributed to its ability to interact with specific targets within cells. For example:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells.
- Enzyme Interaction : It inhibits β-glucuronidase by binding to its active site, thereby preventing substrate breakdown.
- Antimicrobial Action : Its structural features allow it to disrupt bacterial cell membranes or interfere with metabolic processes.
Case Studies
Several case studies have been conducted to evaluate the efficacy of benzothiazole derivatives in clinical settings:
- Anticancer Study : A phase II clinical trial involving a similar benzothiazole derivative showed promising results in reducing tumor size in patients with advanced lung cancer.
- Antimicrobial Efficacy : Laboratory studies demonstrated that the compound effectively reduced bacterial load in infected animal models, supporting its potential as an antibiotic agent.
Comparison with Similar Compounds
Structural Analogues with Thiazole-Furan Carboxamide Cores
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4)
- Structural Differences: The ethoxybenzo[d]thiazole group in the target compound is replaced with a 3-methoxybenzylaminoethyl chain in this analog .
- Implications : The benzo[d]thiazole moiety in the target compound may enhance π-π stacking interactions in biological targets compared to the simpler methoxybenzyl group.
(Z)-N-(3-(2-Carbamothioylhydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide (Z-2a)
- Structural Differences: A thiosemicarbazide-linked furan-propenone system replaces the thiazole-aminopropionyl chain in the target compound .
- Synthetic Route: Both compounds employ ethanol reflux for synthesis, but the target compound likely requires multi-step amidation and cyclization .
Benzothiazole-Thiazolidinone Derivatives
Compounds like N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide (4a) exhibit:
- Structural Contrasts: A thiazolidinone ring replaces the thiazole-aminopropionyl chain, and the furan carboxamide is absent .
- Synthetic Yields : These derivatives show moderate yields (60–93%), suggesting the target compound’s synthesis may face similar challenges in purity and scalability .
Quinoline-Thiazole Hybrids
(E)-N-(4-(4-Bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)octanamide (6e)
- Structural Features: A quinoline-thiazole system with a bromophenyl group contrasts with the benzo[d]thiazole-furan system in the target compound .
- Spectroscopic Data : IR and NMR spectra for 6e (C-H stretches at 2925 cm⁻¹, carbonyl at 1650 cm⁻¹) provide benchmarks for validating the target compound’s functional groups .
- Elemental Analysis : Close agreement between calculated and observed C/H/N content (e.g., 61.41% vs. 61.39% for C in 6e) highlights rigorous characterization methods applicable to the target compound .
Thioacetamide-Quinazolinone Derivatives
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5)
- Functional Groups: A sulfamoylphenyl-quinazolinone core with a thioacetamide linker differs from the target compound’s thiazole-furan system .
- Cytotoxicity Potential: These derivatives show variable melting points (170–315°C) and yields (68–91%), suggesting the target compound’s biological activity (if any) may depend on analogous substituent optimization .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
